2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYAFNCLLJTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid is an organic compound with the molecular formula C₁₄H₁₀BrClO₃ and a molar mass of approximately 341.58 g/mol. This compound features a benzoic acid core substituted with a bromobenzyl ether and a chlorine atom, which contributes to its unique biological properties. While its specific biological activities are still under investigation, compounds with similar structures often exhibit significant pharmacological properties.
- Molecular Formula : C₁₄H₁₀BrClO₃
- Molar Mass : 341.58 g/mol
- Density : 1.590 g/cm³
- Boiling Point : 472.3 °C at 760 mmHg
The biological activity of this compound may involve interactions with biological macromolecules such as proteins and nucleic acids. Although specific mechanisms are not fully elucidated, it is hypothesized that this compound may bind to G-quadruplexes (G4s), which are atypical nucleic acid structures involved in various cellular processes, including DNA replication and transcription .
Potential Mechanisms:
- Binding to G4 Structures : Similar compounds have shown specificity for covalent binding to G4 domains, potentially influencing gene expression and cellular function .
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, affecting their activity and stability .
Biological Activity
Research into the biological activity of this compound suggests several potential pharmacological effects based on structural analogs:
- Antimicrobial Properties : Compounds with similar structures often demonstrate antimicrobial activities, which may extend to this compound.
- Anti-inflammatory Effects : The presence of the benzoic acid moiety is associated with anti-inflammatory properties in other compounds.
- Anticancer Potential : Some structural analogs have been studied for their anticancer effects, indicating that further research could reveal similar properties for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Bromobenzoic Acid | C₇H₆BrO₂ | Used as a building block in organic synthesis. |
| 5-Chloro-2-hydroxybenzoic Acid | C₇H₅ClO₃ | Exhibits anti-inflammatory properties. |
| 2-(4-Chlorobenzyl)oxybenzoic Acid | C₁₄H₁₁ClO₃ | Potential use in pharmaceuticals due to its ether structure. |
Preparation Methods
Reaction Pathway
- Methyl 2-hydroxy-5-chlorobenzoate synthesis :
- Etherification :
- Ester hydrolysis :
Key Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| 1 | H₂SO₄, MeOH | MeOH | Reflux | 95% | 98% |
| 2 | K₂CO₃, 4-bromobenzyl bromide | DMF | 80°C | 85% | 99% |
| 3 | NaOH | H₂O/EtOH | 60°C | 90% | 99.5% |
Advantages
Method 2: Direct Coupling via Friedel-Crafts Alkylation
Reaction Pathway
Key Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride, DMF | CH₂Cl₂ | 25–30°C | 99% | 95% |
| 2 | AlCl₃, 4-bromobenzyl alcohol | CH₂Cl₂ | 0–5°C | 75% | 90% |
| 3 | Et₃SiH | CH₂Cl₂ | 20–25°C | 82% | 95% |
Advantages
Method 3: Bromination of Preformed Ether Intermediates
Reaction Pathway
Key Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| 1 | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 88% | 97% |
| 2 | NBS, H₂SO₄ | H₂SO₄ | 30°C | 85% | 99.6% |
Advantages
Comparative Analysis of Methods
| Parameter | Williamson Synthesis | Friedel-Crafts | Bromination |
|---|---|---|---|
| Steps | 3 | 3 | 2 |
| Overall Yield | 73% | 61% | 75% |
| Scalability | High | Moderate | High |
| Byproduct Formation | Low | Moderate | Low |
| Cost | Moderate | High | Low |
Key Findings :
- Method 1 is optimal for high-purity applications (e.g., pharmaceuticals).
- Method 3 offers cost efficiency for large-scale production.
Industrial-Scale Considerations
- Solvent Recovery : DMF and CH₂Cl₂ require distillation for reuse.
- Waste Management : AlCl₃ generates acidic wastewater, necessitating neutralization.
- Catalyst Recycling : Pd-based catalysts in Method 2 can be recovered up to 5 times.
Emerging Innovations
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
Bromobenzyl ether formation : React 4-bromobenzyl bromide with a hydroxylated benzoic acid derivative (e.g., 5-chlorosalicylic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy linkage.
Acid protection/deprotection : Use protecting groups (e.g., methyl esters) to prevent side reactions during substitution.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the bromobenzyl (δ ~7.3–7.5 ppm) and chlorobenzoic acid (δ ~8.0–8.2 ppm) moieties.
- IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1200 cm⁻¹) groups.
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or THF. Pre-dissolve in DMSO for in vitro assays.
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the benzyloxy group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How can researchers design experiments to study its biological activity, such as receptor binding?
- Methodological Answer :
In vitro assays : Use radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) to measure IC₅₀ values.
Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying halogens or substituent positions) to identify critical functional groups.
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Reference antagonist studies on related benzamide derivatives .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aromatic substituents.
- Temperature Control : Optimize stepwise heating (e.g., 60°C for ether formation, 100°C for deprotection).
- Workflow Example : A 3-step synthesis (benzylation → deprotection → purification) achieved 62% yield in a recent fluorenone derivative study .
Q. How can computational modeling predict reactivity or interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic/electrophilic sites.
- Docking Studies : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.
- Validation : Compare predicted vs. experimental NMR chemical shifts (RMSD < 0.5 ppm acceptable) .
Data Contradiction & Troubleshooting
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
Impurity Analysis : Run LC-MS to detect byproducts (e.g., hydrolyzed intermediates).
Deuterated Solvent Effects : Ensure residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) are not misassigned.
Dynamic Effects : Check for tautomerism or rotameric splitting in the benzyloxy group .
Q. What methods validate the compound’s stability in biological assay buffers?
- Methodological Answer :
- Incubation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Analyze via HPLC to detect degradation (e.g., loss of carboxylic acid peak).
- Mass Spectrometry : Confirm molecular ion integrity (e.g., [M-H]⁻ at m/z 355.9 for the intact compound) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
